molecular formula C8H11ClN2O B13073333 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine CAS No. 173435-39-7

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine

Cat. No.: B13073333
CAS No.: 173435-39-7
M. Wt: 186.64 g/mol
InChI Key: SNNFWLRRGFJXOE-UHFFFAOYSA-N
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Description

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine is a chemical compound with the molecular formula C₈H₁₁ClN₂O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine typically involves the reaction of 2-chloro-3-nitropyridine with isopropanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions often include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.

    Reduction: The nitro group can be reduced to an amine group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products Formed

    Oxidation: Formation of nitro derivatives or other oxidized products.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(propan-2-yloxy)pyridin-3-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Propan-2-yloxy)pyridin-3-amine: Similar structure but lacks the chlorine atom.

    3-(Propan-2-yloxy)pyridin-4-amine: Similar structure with the amine group at a different position.

    Pyrimidinamine derivatives: Contain a pyridine moiety and exhibit similar biological activities.

Uniqueness

2-Chloro-4-(propan-2-yloxy)pyridin-3-amine is unique due to the presence of both a chlorine atom and an isopropoxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

173435-39-7

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-chloro-4-propan-2-yloxypyridin-3-amine

InChI

InChI=1S/C8H11ClN2O/c1-5(2)12-6-3-4-11-8(9)7(6)10/h3-5H,10H2,1-2H3

InChI Key

SNNFWLRRGFJXOE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C(=NC=C1)Cl)N

Origin of Product

United States

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